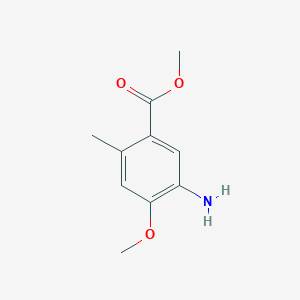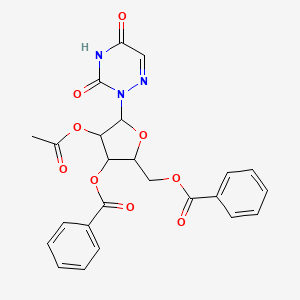![molecular formula C9H3BrF3NO2 B12096161 8-Bromo-2-trifluoromethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B12096161.png)
8-Bromo-2-trifluoromethyl-4H-benzo[d][1,3]oxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Trifluoromethyl-benzo[d][1,3]oxazin-4-one is a chemical compound with the molecular formula C9H3BrF3NO2 and a molecular weight of 294.02 g/mol This compound is characterized by the presence of a trifluoromethyl group attached to a benzo[d][1,3]oxazin-4-one core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoromethyl-benzo[d][1,3]oxazin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor containing a trifluoromethyl group and an oxazinone moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2-Trifluoromethyl-benzo[d][1,3]oxazin-4-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2-Trifluoromethyl-benzo[d][1,3]oxazin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Aplicaciones Científicas De Investigación
2-Trifluoromethyl-benzo[d][1,3]oxazin-4-one has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Trifluoromethyl-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
2-Trifluoromethyl-benzo[d][1,3]oxazin-4-one can be compared with other similar compounds, such as:
2-Phenyl-4H-benzo[d][1,3]oxazin-4-one: This compound has a phenyl group instead of a trifluoromethyl group, leading to different chemical properties and applications.
4-Oxo-2-phenyl-4H-benzo[d][1,3]oxazin-3-yl:
The uniqueness of 2-Trifluoromethyl-benzo[d][1,3]oxazin-4-one lies in its trifluoromethyl group, which imparts specific chemical properties and reactivity that differentiate it from other related compounds .
Propiedades
Fórmula molecular |
C9H3BrF3NO2 |
|---|---|
Peso molecular |
294.02 g/mol |
Nombre IUPAC |
8-bromo-2-(trifluoromethyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C9H3BrF3NO2/c10-5-3-1-2-4-6(5)14-8(9(11,12)13)16-7(4)15/h1-3H |
Clave InChI |
VCEWVKYKERYRCU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Br)N=C(OC2=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


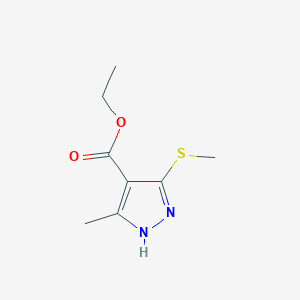
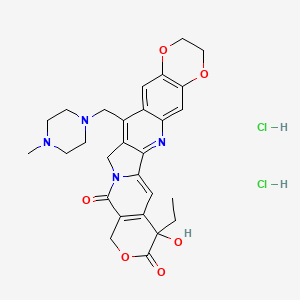
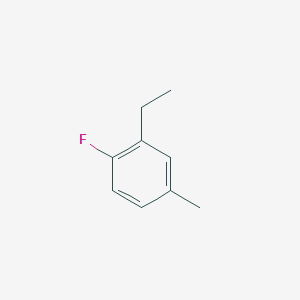
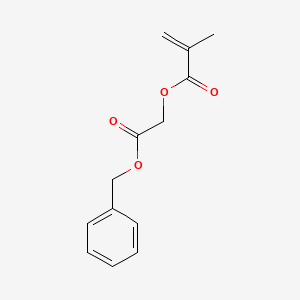
![(S)-4-Ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B12096126.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid](/img/structure/B12096127.png)

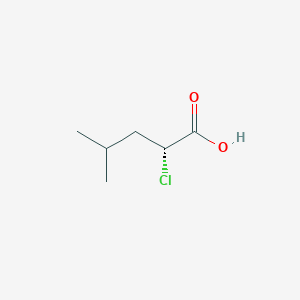
![4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12096143.png)
![Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12096144.png)
